A Methodological and Predictive Guide to the Physicochemical Properties of 1-(2,5-dimethylthien-3-yl)ethanamine for Drug Discovery Applications
A Methodological and Predictive Guide to the Physicochemical Properties of 1-(2,5-dimethylthien-3-yl)ethanamine for Drug Discovery Applications
Abstract: 1-(2,5-dimethylthien-3-yl)ethanamine is a substituted thiophene derivative with potential applications in medicinal chemistry. A comprehensive understanding of its physicochemical properties is paramount for any drug discovery and development campaign. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate, ultimately influencing its efficacy and safety. As experimental data for this specific molecule is not extensively available in public literature, this guide provides a framework for its characterization. We present predicted key physicochemical parameters based on established computational methods and provide detailed, field-proven experimental protocols for their empirical determination. This document is intended to serve as a practical whitepaper for researchers, scientists, and drug development professionals, enabling them to systematically evaluate this and similar novel chemical entities.
Introduction: The Central Role of Physicochemical Properties in Drug Discovery
The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, with a significant rate of attrition during development. A primary reason for this failure is a suboptimal pharmacokinetic profile, which is intrinsically linked to the molecule's physicochemical properties.[1] Properties such as ionization constant (pKa), lipophilicity (logP), and aqueous solubility dictate how a compound interacts with the physiological environment, affecting everything from oral absorption to target engagement and potential toxicity.[2][3]
Therefore, the early characterization of these properties is not merely a data collection exercise but a critical step in designing effective and safe medications.[4] This guide focuses on 1-(2,5-dimethylthien-3-yl)ethanamine, a molecule featuring a primary amine—a common functional group in many pharmaceuticals—and a dimethyl-substituted thiophene ring. The interplay between the basic amine and the lipophilic heterocyclic core defines its behavior in biological systems.
Molecular Structure and Core Properties
A precise understanding of the molecule's fundamental structure is the foundation for all subsequent analysis.
Figure 1. Chemical Structure of 1-(2,5-dimethylthien-3-yl)ethanamine.
Table 1: Core Molecular Properties of 1-(2,5-dimethylthien-3-yl)ethanamine
| Property | Value | Source / Method |
| IUPAC Name | 1-(2,5-dimethylthiophen-3-yl)ethanamine | Nomenclature |
| CAS Number | 120350-37-0 | [3] |
| Molecular Formula | C₈H₁₃NS | Calculation |
| Molecular Weight | 155.26 g/mol | [3] |
| SMILES | CC1=CC(=C(S1)C)C(C)N | [3] |
| InChI Key | FCVVALGYYCPMEM-UHFFFAOYSA-N | [5] |
Predicted Physicochemical Profile and Its Implications
In the absence of direct experimental data, computational tools and expert knowledge of structure-property relationships are invaluable for creating a preliminary profile of a drug candidate.
Table 2: Summary of Predicted Physicochemical Properties and Drug-Likeness Parameters
| Parameter | Predicted Value | Implication in Drug Discovery |
| pKa (basic) | 9.5 - 10.5 | At physiological pH (~7.4), the molecule will be predominantly protonated, enhancing aqueous solubility but potentially reducing passive membrane permeability. |
| LogP | 1.7 - 2.2 | Indicates moderate lipophilicity, suggesting a good balance for membrane permeability and avoiding excessive non-specific binding. |
| LogD at pH 7.4 | 0.0 - 0.5 | The distribution coefficient is significantly lower than LogP due to ionization, reflecting higher affinity for the aqueous phase at physiological pH. |
| Aqueous Solubility | Low (as free base) | The neutral form is expected to have low solubility. Salt formation (e.g., hydrochloride) is likely necessary for formulation. |
| Polar Surface Area (PSA) | 26.02 Ų | This low PSA value (< 90 Ų) suggests excellent potential for cell membrane permeability, including crossing the blood-brain barrier.[6] |
| H-Bond Donors | 2 | The primary amine can donate two hydrogen bonds. |
| H-Bond Acceptors | 1 | The nitrogen atom can accept one hydrogen bond. |
Ionization Constant (pKa): The Master Variable
The pKa dictates the charge state of a molecule at a given pH. For 1-(2,5-dimethylthien-3-yl)ethanamine, the basicity of the primary amine is the most critical physicochemical parameter.
Theoretical Considerations and Prediction
The primary aliphatic amine is expected to have a pKa in the range of 9.5 to 10.5, typical for such functional groups.[7][8][9] At physiological pH 7.4, it will exist almost entirely in its protonated, cationic form. This charge significantly enhances aqueous solubility but can be a hurdle for passive diffusion across lipid membranes, which favor neutral species.
Gold-Standard Experimental Protocol: Potentiometric Titration
Potentiometric titration is the most accurate and widely used method for pKa determination.[7] It directly measures the pH of a solution as a titrant is added, allowing for the precise determination of the half-equivalence point, where pH equals the pKa.
Methodology:
-
Sample Preparation: Accurately weigh ~1-5 mg of the compound and dissolve it in a known volume (e.g., 10 mL) of deionized water or a co-solvent system (e.g., methanol/water) if solubility is limited.
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated, high-precision pH electrode to monitor the solution pH.
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using an automated titrator. Record the pH after each addition, allowing the system to equilibrate.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of this curve. For a basic compound, this corresponds to the pH at which 50% of the amine is protonated.
Lipophilicity (LogP & LogD): Balancing Permeability and Solubility
Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes. It is measured by the partition coefficient (P) between an organic phase (typically n-octanol) and an aqueous phase.
Theoretical Considerations and Prediction
-
LogP is the logarithm of the partition coefficient of the neutral species. For our compound, this is predicted to be moderately lipophilic (LogP ~1.7-2.2) due to the alkyl-substituted thiophene ring.[5][10]
-
LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms. Since the compound is mostly ionized at pH 7.4, its LogD will be significantly lower than its LogP, indicating a preference for the aqueous phase under physiological conditions.[11]
Gold-Standard Experimental Protocol: Shake-Flask Method
The "shake-flask" method remains the definitive standard for LogP determination due to its direct measurement of partitioning at equilibrium.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD) and vice-versa by mixing and allowing them to separate. This prevents volume changes during the experiment.
-
Compound Addition: Add a small, known amount of the compound (from a stock solution in a minimal amount of solvent like DMSO) to a vial containing a known ratio of the pre-saturated n-octanol and aqueous buffer.
-
Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition and reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the compound's concentration using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogP or LogD using the formula: LogP/D = log10([Concentration in Octanol] / [Concentration in Aqueous]).
Aqueous Solubility: A Prerequisite for Efficacy
A drug must be in solution to be absorbed and to interact with its target. Low aqueous solubility is a major challenge in drug development.
Theoretical Considerations
Solubility is influenced by both the molecule's intrinsic properties (like crystal lattice energy) and the solution conditions (pH, temperature). For an ionizable compound like this amine, solubility will be highly pH-dependent, increasing dramatically at lower pH values where the protonated, more water-soluble form dominates. It's crucial to distinguish between thermodynamic solubility (the true equilibrium value) and kinetic solubility (often measured in high-throughput screening).
High-Throughput Protocol: Kinetic Solubility by Nephelometry
In early discovery, kinetic solubility assays are used to rapidly screen compounds. Nephelometry, which measures light scattering from precipitated particles, is a common technique.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: In a microtiter plate, add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This creates the highest test concentration.
-
Serial Dilution: Perform serial dilutions across the plate to create a range of concentrations.
-
Incubation: Incubate the plate for a defined period (e.g., 2 hours) at room temperature to allow for precipitation.
-
Measurement: Read the plate using a nephelometer. The instrument detects the light scattered by any solid precipitate that has formed.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant light scattering (precipitation) is observed compared to a blank control.
Spectroscopic Characterization Profile
While not physicochemical properties in the ADME sense, spectroscopic data are essential for structural confirmation and characterization.
-
¹H NMR: Expected signals would include: a singlet for the thiophene ring proton, distinct singlets for the two methyl groups on the ring, a quartet for the methine (CH) proton adjacent to the amine, a doublet for the terminal methyl group, and a broad singlet for the amine (NH₂) protons.[12][13]
-
¹³C NMR: Signals corresponding to the eight unique carbon atoms are expected. The chemical shifts would be characteristic of the substituted thiophene ring and the aliphatic side chain.[14][15]
-
IR Spectroscopy: Key absorption bands would be:
-
N-H stretch: Two medium-intensity bands in the 3400-3250 cm⁻¹ region, characteristic of a primary amine.[2][16]
-
C-H stretch (aromatic/aliphatic): Signals just above and below 3000 cm⁻¹, respectively.[17][18]
-
N-H bend (scissoring): A band in the 1650-1580 cm⁻¹ region.[2][19]
-
C-N stretch: A medium to weak band in the 1250-1020 cm⁻¹ range for an aliphatic amine.[1][16]
-
Thiophene ring vibrations: Characteristic peaks in the fingerprint region, including C-S stretching around 800-700 cm⁻¹.[4][20]
-
Conclusion and Future Directions
The predicted physicochemical profile of 1-(2,5-dimethylthien-3-yl)ethanamine—with its basic pKa, moderate lipophilicity, and low polar surface area—presents an intriguing starting point for drug discovery. The molecule is likely to be predominantly charged at physiological pH, which benefits solubility but may require a careful balance to achieve optimal membrane permeability. The provided experimental protocols offer a robust, standardized framework for empirically verifying these predictions. Accurate, in-house determination of pKa, LogD, and solubility is a critical next step to validate these computational assessments and confidently guide any subsequent lead optimization efforts.
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